Carbamic acid, [(1S)-1-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(1S)-1-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester typically involves the reaction of tert-butyl chloroformate with (S)-1-amino-3-methylbutan-2-ol. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [(1S)-1-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamates.
Reduction: It can be reduced to yield amines.
Substitution: It undergoes nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted carbamates, amines, and other derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Carbamic acid, [(1S)-1-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as a protecting group for amines in organic synthesis.
Biology: It is employed in the synthesis of peptides and other biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs that target specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of carbamic acid, [(1S)-1-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester involves its ability to form stable carbamate bonds with amines. This property makes it useful as a protecting group in organic synthesis, where it temporarily masks reactive amine groups during multi-step synthetic processes .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, phenyl-, 1-methylethyl ester
- Carbamic acid, N-[(1S,2S)-1-(chlorocarbonyl)-2-methylbutyl]-, 1,1-dimethylethyl ester
- Carbamic acid, [(1S)-1-(aminomethyl)propyl]-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, [(1S)-1-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester is unique due to its specific stereochemistry and the presence of the tert-butyl ester group, which provides steric hindrance and stability. This makes it particularly useful as a protecting group in organic synthesis, offering advantages over other similar compounds.
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-amino-3-methylbutan-2-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,6,11H2,1-5H3,(H,12,13)/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTZYOHYPBQYAX-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CN)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601164790 | |
Record name | 1,1-Dimethylethyl N-[(1S)-1-(aminomethyl)-2-methylpropyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601164790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400652-49-5 | |
Record name | 1,1-Dimethylethyl N-[(1S)-1-(aminomethyl)-2-methylpropyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400652-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[(1S)-1-(aminomethyl)-2-methylpropyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601164790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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